molecular formula C21H21ClN4O B6123135 N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide

Cat. No.: B6123135
M. Wt: 380.9 g/mol
InChI Key: DDXRGQUBJFMJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . This particular compound features a quinoxaline core, a piperidine ring, and a chlorophenyl group, making it a molecule of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core, piperidine ring, and chlorophenyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-6-3-15(4-7-17)13-26-11-1-2-18(14-26)25-21(27)16-5-8-19-20(12-16)24-10-9-23-19/h3-10,12,18H,1-2,11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRGQUBJFMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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